2-[3-(Trifluoromethyl)phenoxy]nicotinic acid
Overview
Description
“2-[3-(Trifluoromethyl)phenoxy]nicotinic acid” is a chemical compound with the empirical formula C13H8F3NO3 . It is a useful reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.20 . The SMILES string representation isOC(=O)c1cccnc1Oc2cccc(c2)C(F)(F)F
. Chemical Reactions Analysis
“this compound” is used as a reagent for the preparation of difluoroalkylarenes via photocatalytic alkylation of trifluoromethylarenes with alkenes .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is slightly soluble in DMSO and methanol . The melting point is between 156-159°C .Scientific Research Applications
Analytical Methodology : A method was developed for the separation and quantification of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid using UPLC, demonstrating good linearity and high accuracy (Ping, 2013).
Synthesis of Derivatives : Novel routes to synthesize derivatives of 2-trifluoromethyl-nicotinic acid have been developed, which are key intermediates in the manufacture of certain COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Receptor Binding : The role of nicotinic acid in lipid metabolism and its binding to specific receptors such as PUMA-G and HM74 in adipose tissue was identified, highlighting its pharmacological importance (Tunaru et al., 2003).
Recovery and Extraction : The study on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants highlights its application in chemical engineering (Kumar, Wasewar, & Babu, 2008).
Structure-Activity Relationships : Research on the structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) provides insights into molecular pharmacology (van Veldhoven et al., 2011).
Copper Complexes : The synthesis of copper complexes with nicotinic and other carboxylic acids, which exhibit superoxide dismutase (SOD) mimetic activity, demonstrates the compound's potential in bioinorganic chemistry (Suksrichavalit et al., 2008).
Photoreactivity : The study of the solvent and acidity dependence of photoreactions of nicotinic acid and its derivatives reveals important aspects of photochemistry (Takeuchi et al., 1974).
Herbicidal Activity : Research into the synthesis and herbicidal activity of N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid indicates agricultural applications (Yu et al., 2021).
Industrial Production Methods : A review of ecological methods for the industrial production of nicotinic acid showcases its importance in green chemistry (Lisicki, Nowak, & Orlińska, 2022).
Pharmacological Effects : The study of G protein-coupled receptor for nicotinic acid in relation to lipid-lowering effects in adipocytes and spleen cells highlights its pharmacological significance (Lorenzen et al., 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGOFGSXWAVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957940 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-89-0 | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36701-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-(3-(trifluoromethyl)phenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60957940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid in environmental science?
A1: this compound (AE-B) is a key metabolite of the pesticide diflufenican. [, ] Understanding its formation and persistence is crucial for assessing the environmental impact of diflufenican use, particularly in urban environments like gravel paths where its degradation can be slow. []
Q2: How is this compound quantified in environmental samples?
A2: A study demonstrated a method for quantifying this compound using Ultra Performance Liquid Chromatography (UPLC). [] This method utilized a mobile phase of acetonitrile and a water solution containing acetic acid (0.1%, 50:50, by volume) with an ACQUITY UPLC™ BEH C18 column (50.0 mm × 2.1 mm i.d., 1.7 μm) and detection at a wavelength of 280 nm. [] This method exhibited good linearity for concentrations ranging from 1.0 to 100.2 mg/L. []
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